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An In-Depth Technical Guide to (6-Chloro-5-methoxypyridin-3-yl)boronic acid

CAS Number: 1548827-73-1

Abstract
(6-Chloro-5-methoxypyridin-3-yl)boronic acid is a pivotal heterocyclic building block in

modern synthetic and medicinal chemistry. Its unique substitution pattern—featuring a chlorine

atom for subsequent functionalization, a methoxy group influencing electronic properties, and a

boronic acid moiety for versatile cross-coupling reactions—makes it an invaluable reagent for

the construction of complex molecular architectures. This guide provides a comprehensive

overview for researchers and drug development professionals, detailing the compound's

physicochemical properties, a validated synthesis protocol, its critical role in Suzuki-Miyaura

cross-coupling, and essential safety and handling procedures. The insights herein are

grounded in established chemical principles to empower scientists in leveraging this reagent for

accelerated discovery programs.

Introduction: The Strategic Value of Substituted
Pyridinylboronic Acids
The landscape of drug discovery is profoundly shaped by the availability of versatile and

functionalized chemical building blocks.[1] Boronic acids, first synthesized in 1860, have
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emerged as indispensable tools due to their stability, low toxicity, and exceptional utility as

synthetic intermediates.[2] Their prominence surged with the advent of palladium-catalyzed

cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, which

provides a robust and mild method for forming carbon-carbon bonds.[3]

Within this class of reagents, heterocyclic boronic acids are of paramount importance. The

pyridine scaffold, a ubiquitous motif in pharmaceuticals, imparts critical properties such as

aqueous solubility, hydrogen bonding capability, and metabolic stability. (6-Chloro-5-
methoxypyridin-3-yl)boronic acid is a strategically designed reagent that serves as a

cornerstone in the synthesis of novel compounds for pharmaceutical and agrochemical

development.[4] Its utility lies in the orthogonal reactivity of its functional groups: the boronic

acid serves as the primary handle for C-C bond formation, while the chloro substituent remains

available for subsequent diversification, enabling the rapid generation of compound libraries for

structure-activity relationship (SAR) studies.[1]

Physicochemical Properties & Characterization
Accurate characterization is the bedrock of reproducible science. The key properties of (6-
Chloro-5-methoxypyridin-3-yl)boronic acid are summarized below.

Property Value Source(s)

CAS Number 1548827-73-1 [5]

Molecular Formula C₆H₇BClNO₃ [6]

Molecular Weight 187.40 g/mol [6]

Appearance
Typically an off-white to white

solid
N/A

IUPAC Name
(6-chloro-5-methoxy-3-

pyridinyl)boronic acid
[6]

Standard analytical techniques for confirming the identity and purity of this reagent include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to

confirm the structural integrity and substitution pattern of the pyridine ring.
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Mass Spectrometry (MS): Provides the exact mass, confirming the molecular formula.

Infrared (IR) Spectroscopy: Identifies characteristic vibrations of the functional groups, such

as the O-H stretch of the boronic acid and C-O stretches of the methoxy group.

Synthesis and Purification Protocol
The synthesis of substituted pyridinylboronic acids often involves a directed ortho-metalation

(DoM) strategy, which leverages a directing group to deprotonate a specific adjacent position,

followed by quenching with a boron electrophile. The following protocol is adapted from

established methodologies for structurally similar compounds.[7]

Synthesis Workflow

Starting Material:
5-Bromo-2-chloro-3-methoxypyridine

Lithiation
(n-BuLi or LDA, THF, -78 °C)

1. Borylation
(Triisopropyl borate)

2. Aqueous Workup
(Acidic hydrolysis, e.g., HCl)

3. Final Product:
(6-Chloro-5-methoxypyridin-3-yl)boronic acid

4.

Click to download full resolution via product page

Caption: Directed ortho-metalation synthesis pathway.

Step-by-Step Experimental Protocol
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-

bromo-2-chloro-3-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the

solution to -78 °C using a dry ice/acetone bath.

Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, maintaining the

temperature at -78 °C. Stir the resulting mixture for 1 hour.

Causality:The bromine atom directs the lithium-halogen exchange, a rapid and efficient

process at low temperatures, to generate the reactive 3-lithiopyridine intermediate.

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise. The addition is

exothermic and should be done slowly to maintain the low temperature. After addition, allow

the mixture to slowly warm to room temperature and stir overnight.
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Causality:The highly electrophilic boron atom of the borate ester is readily attacked by the

nucleophilic lithiated pyridine intermediate, forming a boronate ester complex.

Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric

acid (HCl). Stir vigorously for 1-2 hours until a precipitate forms.

Causality:Acidic hydrolysis converts the boronate ester into the desired boronic acid,

which is often insoluble in the organic/aqueous mixture, facilitating its isolation.

Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water,

and then a minimal amount of cold diethyl ether to remove nonpolar impurities. The crude

product can be further purified by recrystallization from an appropriate solvent system (e.g.,

ethanol/water) to yield the final product.

The Suzuki-Miyaura Coupling: A Cornerstone
Application
The primary utility of (6-Chloro-5-methoxypyridin-3-yl)boronic acid is as a coupling partner

in the Suzuki-Miyaura reaction to form a new C(sp²)-C(sp²) bond. This reaction is renowned for

its mild conditions, functional group tolerance, and high yields.[8]

Catalytic Cycle
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂
(Active Catalyst)

Oxidative Addition
R¹-Pd(II)L₂(X)

R¹-X

Transmetalation
R¹-Pd(II)L₂(R²)

[R²-B(OH)₃]⁻

Reductive Elimination
 

 

R¹-R²
(Product)

Coupled Product (R¹-R²)

Aryl Halide (R¹-X)

(6-Chloro-5-methoxypyridin-3-yl)
boronic acid (R²-B(OH)₂) + Base

Click to download full resolution via product page

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Protocol for Suzuki-Miyaura Coupling
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Reagent Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), (6-Chloro-5-
methoxypyridin-3-yl)boronic acid (1.2-1.5 eq), a palladium catalyst, and a suitable ligand.

Solvent and Base Addition: Add the chosen solvent system and an aqueous solution of the

base.

Causality:The base is crucial for activating the boronic acid. It coordinates to the boron

atom, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which facilitates the

transmetalation step with the palladium center.[8]

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30

minutes to remove oxygen, which can deactivate the palladium catalyst.

Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its

progress by TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract

the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed, dried, and concentrated. The crude product is then purified using column

chromatography.

Recommended Reaction Components
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Component Examples
Rationale / Key
Considerations

Palladium Catalyst
Pd(PPh₃)₄, PdCl₂(dppf),

Pd(OAc)₂

Choice depends on the

reactivity of the halide.

Pd(PPh₃)₄ is often effective

and used directly.[9]

Base
K₂CO₃, Na₂CO₃, Cs₂CO₃,

K₃PO₄

Carbonates are commonly

used. Cesium carbonate can

be effective for challenging

couplings.[9]

Solvent System
Toluene/H₂O, Dioxane/H₂O,

DME/H₂O

A biphasic system is typical to

dissolve both organic and

inorganic reagents. DME is

often used for electron-poor

systems.[9]

Ligand PPh₃, SPhos, XPhos

Used with simple palladium

salts (e.g., Pd(OAc)₂) to

stabilize the catalyst and

promote reactivity.

Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. While specific data for

this compound is limited, general precautions for boronic acids should be strictly followed.[10]

[11]
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Hazard Category Precautionary Action

Inhalation
Avoid breathing dust. Use only in a well-

ventilated area or chemical fume hood.[11]

Skin Contact

May cause skin irritation. Wear nitrile gloves and

a lab coat. Wash hands thoroughly after

handling.[10]

Eye Contact

May cause serious eye irritation. Wear safety

glasses or goggles. Ensure an eyewash station

is accessible.[10]

Ingestion
Harmful if swallowed. Do not eat, drink, or

smoke in the laboratory.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and strong acids.[10][11]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[11]

Conclusion
(6-Chloro-5-methoxypyridin-3-yl)boronic acid (CAS: 1548827-73-1) is more than just a

chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined

structure, predictable reactivity in the Suzuki-Miyaura coupling, and potential for post-coupling

modification via its chloro group provide chemists with a reliable and powerful method for

constructing novel molecules. By understanding its synthesis, reactivity, and handling

requirements as detailed in this guide, researchers can confidently and safely integrate this

valuable building block into their synthetic strategies, paving the way for the discovery of next-

generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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